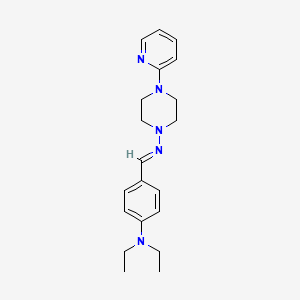
(E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine
描述
(E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine, also known as DEABP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DEABP belongs to the class of piperazine derivatives and has been found to exhibit various biological activities.
作用机制
The exact mechanism of action of (E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine is not fully understood, but it is believed to involve the modulation of various signaling pathways. (E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. (E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. Furthermore, (E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine has been reported to inhibit the activity of several protein kinases, including Akt and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
(E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine has been shown to have various biochemical and physiological effects, including reducing inflammation, oxidative stress, and cell proliferation. (E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine has been found to modulate the expression of several genes involved in these processes. In addition, (E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine has been reported to have neuroprotective effects by reducing neuroinflammation and oxidative stress. (E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine has also been shown to reduce the levels of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
实验室实验的优点和局限性
(E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine has several advantages for lab experiments, including its availability and ease of synthesis. (E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine has been reported to exhibit high stability and solubility in various solvents, making it suitable for in vitro and in vivo studies. However, (E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine has some limitations, including its potential toxicity and lack of selectivity. (E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine has been found to exhibit cytotoxic effects at high concentrations, and its selectivity for specific targets is not fully understood.
未来方向
(E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine has shown significant potential for therapeutic applications, and several future directions for research can be identified. One potential direction is to investigate the efficacy of (E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine in combination with other drugs or treatments for cancer, cardiovascular diseases, and neurological disorders. Another direction is to explore the mechanism of action of (E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine in more detail and identify its specific targets. Furthermore, the development of more selective analogs of (E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine could improve its therapeutic potential and reduce its potential toxicity.
合成方法
The synthesis of (E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine involves the reaction of 4-(pyridin-2-yl)piperazine with 4-(diethylamino)benzaldehyde in the presence of a catalyst. The reaction proceeds via the formation of an imine intermediate, which is then reduced to the corresponding amine using a reducing agent. The final product is obtained after purification by column chromatography. The synthesis of (E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine has been reported in several scientific publications and has been optimized for high yield and purity.
科学研究应用
(E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Several studies have investigated the potential therapeutic applications of (E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine in various diseases, including cancer, cardiovascular diseases, and neurological disorders. (E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have cardioprotective effects by reducing oxidative stress and inflammation. In addition, (E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine has been reported to have neuroprotective effects by reducing neuroinflammation and oxidative stress.
属性
IUPAC Name |
N,N-diethyl-4-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5/c1-3-23(4-2)19-10-8-18(9-11-19)17-22-25-15-13-24(14-16-25)20-7-5-6-12-21-20/h5-12,17H,3-4,13-16H2,1-2H3/b22-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWABKCTVSRVHKA-OQKWZONESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323517 | |
| Record name | N,N-diethyl-4-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662196 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-N-(4-(diethylamino)benzylidene)-4-(pyridin-2-yl)piperazin-1-amine | |
CAS RN |
307329-23-3 | |
| Record name | N,N-diethyl-4-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B2752963.png)
![2-(1H-indol-1-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2752965.png)
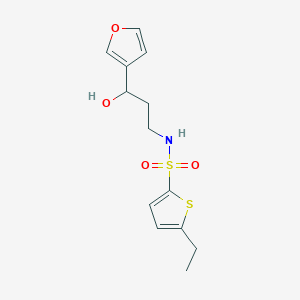
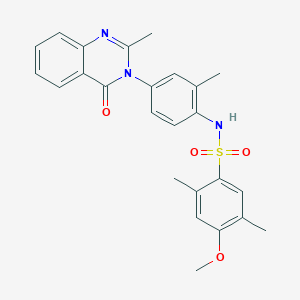



![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2752977.png)
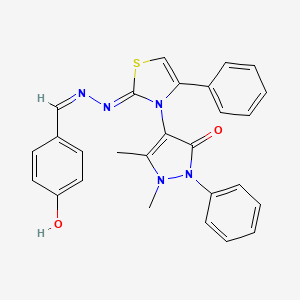
![8-Aminospiro[3.5]non-7-EN-6-one](/img/structure/B2752981.png)
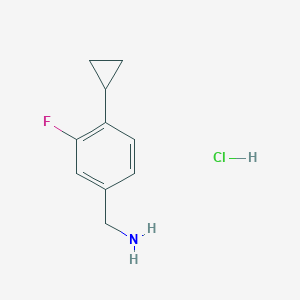
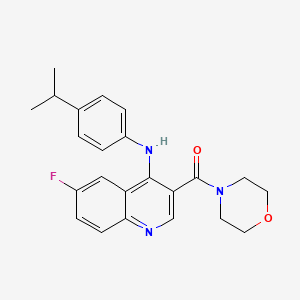
![3-[2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2752985.png)
